[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%
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Description
[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95% is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
The exact mass of the compound [6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95% is 269.0010339 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenoxy group, is a systemic herbicide that primarily targets broadleaf weeds .
Mode of Action
Systemic herbicides like 2,4-D kill weeds by causing uncontrolled growth . The dichlorophenoxy group might play a crucial role in this interaction.
Biochemical Pathways
The degradation of 2,4-D is primarily carried out by bacteria and fungi, particularly white-rot fungi . The exact pathways involved in the degradation of MFCD13322497 might be different and need further investigation.
Result of Action
Similar compounds like 2,4-d cause uncontrolled growth in target organisms, leading to their death
Properties
IUPAC Name |
[6-(2,4-dichlorophenoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-2-3-11(10(14)5-9)17-12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZAFZVMTVDZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.